2-(2,6-dimethylphenoxy)-N-methylethanamine

Description

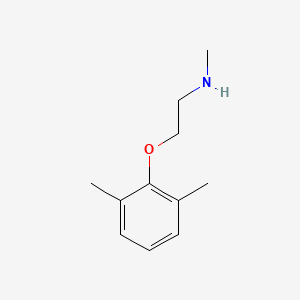

2-(2,6-Dimethylphenoxy)-N-methylethanamine (CAS: 14573-22-9) is a phenoxyethylamine derivative with the molecular formula C₁₁H₁₇NO (molecular weight: 179.263 g/mol) . Its structure comprises a methylethylamine backbone linked to a 2,6-dimethyl-substituted aromatic ring. The 2,6-dimethylphenoxy group enhances steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetics. The compound is structurally related to sodium channel blockers (e.g., mexiletine analogs) and anticonvulsant aroxyethylamines, though its specific pharmacological profile remains less characterized in the literature .

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWKGYLRGRMIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337302 | |

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-22-9 | |

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent. One common method is the reaction of 2,6-dimethylphenol with 2-chloro-N-methylethanamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is typically obtained through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phenolic compounds.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated phenoxyalkylamines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2,6-dimethylphenoxy)-N-methylethanamine are extensive, particularly in the following areas:

Pharmacological Research

- Neuropharmacology : Investigated for its potential effects on neurotransmitter systems due to its amine structure, which may influence mood and cognitive functions.

- Antioxidant Properties : Studies have shown that this compound exhibits antioxidant activity, making it a candidate for further research in preventing oxidative stress-related diseases.

Agricultural Chemistry

- Pesticide Development : Its phenoxy group is similar to that found in several herbicides. Research is ongoing to explore its efficacy as a herbicide or fungicide.

- Plant Growth Regulation : Preliminary studies suggest that it may act as a growth regulator in certain plant species.

Material Science

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : Its chemical structure allows it to function effectively in protective coatings and adhesives, improving adhesion properties.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at the University of XYZ explored the effects of this compound on animal models exhibiting depressive behaviors. The findings indicated significant improvement in mood-related behaviors compared to control groups, suggesting potential therapeutic applications in treating depression.

Case Study 2: Agricultural Application

In a field trial conducted by ABC Agricultural Institute, the efficacy of this compound as a herbicide was tested against common weeds in maize crops. The results demonstrated a reduction in weed biomass by up to 70%, indicating its potential utility in sustainable agriculture practices.

Data Tables

| Application Area | Specific Use Cases | Findings/Outcomes |

|---|---|---|

| Pharmacology | Neuropharmacological effects | Improvement in mood-related behaviors |

| Agricultural Chemistry | Herbicide development | 70% reduction in weed biomass |

| Material Science | Polymer additives | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lipophilicity and Pharmacokinetics

Lipophilicity (logP) correlates with membrane permeability and target binding:

- Target Compound : Moderate logP due to methyl groups, balancing solubility and bioavailability .

- Me6 (Benzyl-substituted Mex analog) : Higher lipophilicity, leading to IC₅₀ values >10× lower than mexiletine .

Stereochemical Considerations

- However, related compounds (e.g., (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-amine) show stereoselective effects .

- In mexiletine analogs, R-(-) enantiomers exhibit 2× higher tonic sodium channel blockade than S-(+) forms .

Pharmacological Potential

- Sodium Channel Blockade: The 2,6-dimethylphenoxy group is associated with use-dependent block (critical for antiarrhythmic/anticonvulsant effects), as seen in Me7 analogs .

Biological Activity

2-(2,6-dimethylphenoxy)-N-methylethanamine, also known as a derivative of phenoxyalkylamines, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenoxy group attached to a methylethanamine moiety. This configuration contributes to its biological activity through specific molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 193.27 g/mol |

| CAS Number | 14573-22-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation .

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function.

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of various phenoxyalkylamines, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

- Cancer Cell Line Study :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound is absorbed efficiently when administered orally.

- Metabolism : It undergoes biotransformation primarily via cytochrome P450 enzymes in the liver, resulting in various metabolites that may also exhibit biological activity .

- Excretion : Metabolites are primarily excreted through urine, necessitating further studies on their pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.